molecular formula C13H13N B081568 3-Methyl-[1,1'-biphenyl]-2-amine CAS No. 14294-33-8

3-Methyl-[1,1'-biphenyl]-2-amine

Cat. No.: B081568
CAS No.: 14294-33-8
M. Wt: 183.25 g/mol
InChI Key: NTRUIXLRNRHYNS-UHFFFAOYSA-N
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Description

Significance and Context within Aromatic Amine Chemistry

Aromatic amines are a cornerstone of organic chemistry, serving as vital intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. Within this broad class of compounds, biphenyl (B1667301) amines, and specifically 3-Methyl-[1,1'-biphenyl]-2-amine, hold a significant position. The biphenyl moiety provides a rigid and tunable three-dimensional structure, which is a desirable feature in the design of ligands for catalysis and functional materials. The presence of the amino group not only serves as a key reactive handle for further chemical transformations but also influences the electronic properties of the biphenyl system. The additional methyl group introduces steric and electronic perturbations that can be exploited to fine-tune the compound's reactivity and physical properties. Biphenyl amines are recognized as important building blocks in the agrochemical industry, particularly in the synthesis of fungicides. nist.govnih.gov

Research Trajectory and Evolution of Studies on Biphenyl Amines

The study of biphenyl derivatives has a rich history, with foundational methods for their synthesis, such as the Ullmann and Suzuki-Miyaura coupling reactions, being central to their accessibility. Research into biphenyl amines has evolved from fundamental synthesis and reactivity studies to their application in more complex systems. A significant area of development has been their use as ligands in transition metal catalysis. The ability of the amino group to coordinate with metal centers, combined with the structural features of the biphenyl backbone, has led to the development of highly effective catalysts for a variety of cross-coupling reactions. acs.orgresearchgate.net More recently, the focus has shifted towards the application of biphenyl derivatives, including amines, in materials science, particularly in the field of organic electronics. Their inherent thermal stability and charge transport properties make them attractive candidates for use in devices such as organic light-emitting diodes (OLEDs). acs.orgresearchgate.net

Scope and Objectives of Current Academic Inquiry into this compound

Current research on this compound is multifaceted, aiming to fully elucidate its chemical properties and explore its potential applications. A primary objective is the development of efficient and scalable synthetic routes to this compound and its derivatives. prepchem.com Another key area of investigation is the comprehensive characterization of its spectroscopic and physicochemical properties to build a foundational understanding of the molecule. Furthermore, researchers are actively exploring its utility as a precursor for more complex molecules with potential biological activity. The investigation of its coordination chemistry and the catalytic activity of its metal complexes is another significant research direction. Finally, the incorporation of this compound and its derivatives into novel materials, with a focus on their electronic and photophysical properties, represents a burgeoning area of academic inquiry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUIXLRNRHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345261
Record name 2-amino-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-33-8
Record name 2-amino-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for 3 Methyl 1,1 Biphenyl 2 Amine and Its Derivatives

Traditional Synthetic Routes and Their Modern Adaptations

Traditional methods for synthesizing biphenylamines have been refined over the years to improve efficiency and yield. These methods often serve as the foundation for more modern, catalyzed reactions.

Reductive Amination Strategies for Biphenyl (B1667301) Nitro Precursors

Reductive amination is a well-established method for converting carbonyl groups to amines. wikipedia.org In the context of synthesizing 3-Methyl-[1,1'-biphenyl]-2-amine, this strategy typically involves the reduction of a nitro group on a biphenyl precursor.

A common approach is the reduction of 3-methyl-2-nitro-[1,1'-biphenyl]. prepchem.com This can be achieved using a reducing agent like stannous chloride in the presence of concentrated hydrochloric acid and ethanol. The reaction mixture is heated to reflux, and after workup, this compound is obtained as a yellow oil. prepchem.com While effective, this method can sometimes lead to the formation of unwanted byproducts, such as azo- and azoxy-containing compounds, especially when using certain reducing agents like sodium borohydride. researchgate.net Safer alternatives, such as borane-tert-butylamine activated with methanesulfonic acid, have been developed to mitigate these risks. researchgate.net

Catalytic hydrogenation and transfer hydrogenation processes, employing both noble and non-noble metal catalysts, have also been developed for the reductive amination of nitro compounds. nih.gov These methods often offer high selectivity, broad substrate scope, and milder reaction conditions. nih.gov

Direct Amination of Substituted Biphenyls

Direct amination involves the introduction of an amino group directly onto the biphenyl scaffold. This can be a more direct route compared to the reduction of a nitro precursor. The direct amination of aryl halides with ammonia (B1221849) has gained significant attention, with metal complexes, particularly those based on palladium and copper, serving as effective catalysts. researchgate.net

These reactions often require specific ligands and reaction conditions to achieve high yields and are sensitive to the steric and electronic properties of the substituents on the biphenyl ring. uliege.be For instance, the direct amination of aryl halides can be influenced by the presence of electron-withdrawing or electron-donating groups. researchgate.net While direct amination of an unsubstituted or simply substituted biphenyl to selectively produce this compound can be challenging, it represents an area of ongoing research. Recent developments have explored the use of iron-nitrene catalysts for the directed C-H amination of carboxylic acids, a strategy that could potentially be adapted for the synthesis of specific biphenylamine isomers. prismbiolab.com

Transition-Metal Catalyzed Cross-Coupling Approaches

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgresearchgate.net

Suzuki-Miyaura Coupling for Biphenyl Moiety Construction

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds, including the biphenyl core of this compound. uliege.belibretexts.orgnih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a broad range of starting materials. uliege.belibretexts.org

The synthesis of this compound via Suzuki-Miyaura coupling would typically involve the reaction of a suitably substituted bromoaniline with a phenylboronic acid, or vice versa. For example, 2-bromo-3-methylaniline (B1268886) could be coupled with phenylboronic acid. The efficiency of this coupling can be influenced by the electronic nature of the substituents on both coupling partners. uliege.be

Table 1: Example of Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseSolventProduct
2-Bromo-3-methylanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/WaterThis compound

This table represents a generalized example and specific conditions may vary.

Optimizing the catalyst loading and reaction conditions is crucial for achieving high yields and efficiency in Suzuki-Miyaura couplings. researchgate.netresearchgate.net Key parameters that are often optimized include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. uliege.beresearchgate.net

For the synthesis of substituted biphenylamines, researchers have found that the choice of ligand can significantly impact the reaction outcome. nih.gov For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.govsnnu.edu.cn The base also plays a critical role, with common choices including carbonates, phosphates, and hydroxides. researchgate.net Solvents are typically a mixture of an organic solvent, such as toluene or dioxane, and an aqueous solution of the base. uliege.beyoutube.com

Recent advancements have focused on developing highly active catalyst systems that allow for very low catalyst loadings, which is economically and environmentally beneficial. researchgate.net Automated systems and deep learning models are also being employed to rapidly screen and optimize reaction conditions for Suzuki-Miyaura couplings. rsc.orgrsc.org

Table 2: Optimization of Suzuki-Miyaura Reaction Conditions

ParameterVariation 1Variation 2Variation 3Optimal Condition
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPd₂ (dba)₃/XPhosPd(OAc)₂/SPhos
Ligand PPh₃SPhosXPhosSPhos
Base K₂CO₃Cs₂CO₃K₃PO₄K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O2-MeTHF/H₂ODioxane/H₂O
Temperature 80 °C100 °C120 °C100 °C

This table illustrates a hypothetical optimization process. Optimal conditions are highly substrate-dependent.

The scalability of the Suzuki-Miyaura reaction is a key consideration for its application in industrial processes. uliege.beorgsyn.org Factors that are critical for large-scale synthesis include the cost and availability of starting materials and the catalyst, the efficiency of the reaction in terms of yield and turnover number, the ease of product purification, and the management of waste streams. uliege.beresearchgate.net

Other Palladium and Nickel Catalyzed Coupling Reactions (e.g., Negishi, Kumada)

Beyond the widely used Suzuki and Stille couplings, other palladium and nickel-catalyzed reactions, such as the Negishi and Kumada couplings, offer powerful alternatives for the construction of the biaryl scaffold in this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is noted for its high reactivity, selectivity, and mild reaction conditions, making it suitable for complex molecular syntheses. acs.orgacs.org A key advantage of the Negishi coupling is its high functional group tolerance and the ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the synthesis of biphenyl derivatives, this reaction provides a facile and high-yield alternative to other coupling methods. acs.orgacs.org The general catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. numberanalytics.com While palladium catalysts are often favored for their higher yields and functional group tolerance, nickel catalysts also prove effective and can operate through various oxidation states. wikipedia.org

The Kumada coupling , one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is economically advantageous for the large-scale production of unsymmetrical biaryls due to the direct use of Grignard reagents, which circumvents the need for their conversion to other organometallic species. organic-chemistry.org The reaction mechanism for palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Nickel-catalyzed versions are also widely used. organic-chemistry.org However, the scope of the Kumada coupling can be limited by the reactivity of the Grignard reagent towards certain functional groups on the coupling partners. organic-chemistry.org

Table 1: Comparison of Negishi and Kumada Coupling Reactions for Biaryl Synthesis

Feature Negishi Coupling Kumada Coupling
Organometallic Reagent Organozinc Grignard (Organomagnesium)
Catalyst Palladium or Nickel wikipedia.org Palladium or Nickel wikipedia.org
Key Advantages High functional group tolerance, mild conditions, high yields acs.orgacs.org Economic, direct use of Grignard reagents organic-chemistry.org
Limitations Preparation of organozinc reagents may be required. Grignard reagents can be highly reactive towards sensitive functional groups. organic-chemistry.org
Typical Substrates Aryl, vinyl, alkyl, or allyl halides and triflates wikipedia.orgorganic-chemistry.org Aryl or vinyl halides wikipedia.org

Directed C-H Activation and Functionalization Strategies

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for synthesizing complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. yale.edu This approach avoids the pre-functionalization of starting materials, thus shortening synthetic sequences. The use of directing groups is a common strategy to achieve high regioselectivity, guiding the metal catalyst to a specific C-H bond. nih.govnih.gov

For the synthesis of substituted biphenylamines like this compound, the amine or a derivative can act as a directing group. The catalyst, typically a transition metal complex of palladium, rhodium, or ruthenium, coordinates to the directing group, bringing the metal center in close proximity to the targeted C-H bond for activation. nih.govnih.gov This strategy allows for the selective functionalization of C-H bonds at positions that might be difficult to access through traditional methods. acs.org For instance, meta-C-H functionalization of benzylamines has been achieved using a palladium catalyst with a transient mediator. nih.gov

Table 2: Key Aspects of Directed C-H Activation for Biphenylamine Synthesis

Aspect Description References
Principle A directing group guides a transition metal catalyst to a specific C-H bond for activation and functionalization. nih.govnih.gov
Catalysts Commonly palladium, rhodium, or ruthenium complexes. nih.govnih.gov
Advantages High regioselectivity, atom economy, and step efficiency. yale.edu
Challenges Installation and removal of directing groups can add steps; achieving remote functionalization can be difficult. nih.govresearchgate.net
Recent Advances Development of simpler directing groups and methods for remote C-H functionalization. nih.govacs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing environmentally benign and sustainable industrial processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Solvent-Free and Aqueous-Phase Reaction Systems

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. nih.govSolvent-free synthesis , often employing techniques like mechanochemistry (ball milling) or solid-state reactions, can lead to significantly reduced waste, faster reaction times, and sometimes different reactivity and selectivity compared to solution-phase reactions. mdpi.comjocpr.comresearchgate.net For example, solvent-free methods have been successfully used for the synthesis of various nitrogen-containing compounds, such as imines and propargylamines. jocpr.comnih.govorganic-chemistry.org

Aqueous-phase synthesis offers another green alternative, using water as a safe, non-toxic, and abundant solvent. nih.gov While the low solubility of many organic compounds in water can be a challenge, strategies such as the use of co-solvents, surfactants, or phase-transfer catalysts can overcome this limitation. wikipedia.org The development of water-tolerant catalysts is also a key area of research. nih.gov

Utilization of Phase Transfer Catalysis for Enhanced Efficiency

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous phase. wikipedia.orgcrdeepjournal.orgslideshare.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. wikipedia.orgacs.org This method can enhance reaction rates, improve yields, and allow for the use of less expensive and safer reagents and solvents. crdeepjournal.org PTC is widely used in industry and is considered a green chemistry tool because it often enables the use of water instead of organic solvents and can simplify product purification. wikipedia.orgmdpi.com

Microwave-Assisted and Photoredox-Catalyzed Synthesis

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reaction mixtures. This can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products. The efficiency of microwave heating can also contribute to energy savings. This technique has been applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds. rsc.org

Photoredox catalysis uses visible light as a sustainable energy source to drive chemical reactions. beilstein-journals.orgresearchgate.net A photocatalyst absorbs light and initiates a single-electron transfer process, generating highly reactive radical intermediates that can participate in a variety of bond-forming reactions under mild conditions. bohrium.comdigitellinc.com This approach has enabled the development of novel transformations that are often not possible with traditional thermal methods. beilstein-journals.org For instance, photoredox catalysis has been combined with nickel catalysis to achieve cross-coupling reactions without the need for stoichiometric reductants. bohrium.com

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis , the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. organic-chemistry.org Enzymes operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While the direct enzymatic synthesis of this compound may not be established, biocatalytic methods are increasingly being explored for the synthesis of key intermediates or for the resolution of racemic mixtures. For example, reductive amination using enzymes can provide a green route to amines from carbonyl compounds. The development of new and robust enzymes through protein engineering continues to expand the scope of biocatalysis in organic synthesis.

Table 3: Green Chemistry Approaches in Chemical Synthesis

Approach Principle Advantages
Solvent-Free/Aqueous-Phase Synthesis Reduces or eliminates hazardous organic solvents. nih.gov Reduced waste, improved safety, lower cost. mdpi.comnih.gov
Phase Transfer Catalysis (PTC) Facilitates reactions between reactants in immiscible phases. wikipedia.org Enhanced rates, use of safer reagents, simplified workup. crdeepjournal.org
Microwave-Assisted Synthesis Uses microwave energy for rapid heating. Drastically reduced reaction times, higher yields. rsc.org
Photoredox Catalysis Uses visible light to drive reactions via a photocatalyst. beilstein-journals.org Mild reaction conditions, sustainable energy source, novel reactivity. researchgate.netbohrium.com
Biocatalysis Employs enzymes or microorganisms as catalysts. organic-chemistry.org High selectivity, mild conditions, environmentally friendly.

Iii. Reactivity and Mechanistic Investigations of 3 Methyl 1,1 Biphenyl 2 Amine

Functional Group Transformations of the Amine Moiety

The primary amine group on the biphenyl (B1667301) structure is a key site for a variety of chemical modifications, including the formation of new carbon-nitrogen and carbon-carbon bonds.

The nitrogen atom of the 2-amino group possesses a lone pair of electrons, making it nucleophilic and thus reactive towards alkylating and acylating agents.

Alkylation: N-alkylation of aromatic amines can be achieved through various methods, often employing transition-metal catalysts to facilitate the reaction with alcohols or other alkylating agents. mdpi.commdpi.com For instance, iridium and ruthenium complexes have proven effective for the N-methylation of anilines using methanol. mdpi.comrsc.org While direct alkylation of 3-Methyl-[1,1'-biphenyl]-2-amine is not extensively documented, related biphenyl amines like [1,1'-biphenyl]-4-amine undergo N-methylation in the presence of an NHC–Ir(III) catalyst, demonstrating the feasibility of this transformation on the biphenyl scaffold. rsc.org The general mechanism involves the catalytic "borrowing hydrogen" strategy, where the alcohol is temporarily oxidized to an aldehyde, which then forms an imine with the amine that is subsequently reduced to the N-alkylated product. mdpi.com

Acylation: N-acylation is a fundamental transformation of primary amines to form amides. This reaction typically proceeds by treating the amine with an acylating agent such as an acyl chloride, anhydride, or carboxylic acid activated by a coupling reagent. elsevierpure.com These reactions are crucial in fields like peptide synthesis. elsevierpure.com For this compound, acylation would involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. Reagents like O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium (BOP) and various uronium salts are commonly used to facilitate the coupling of carboxylic acids to amines, a process that would be applicable here. elsevierpure.com The resulting N-acylated product would feature an amide linkage, which significantly alters the electronic properties of the nitrogen, making it less basic and a weaker activator in electrophilic aromatic substitution due to resonance delocalization of the lone pair onto the carbonyl oxygen. acs.org

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Aromatic Amines

Transformation Substrate Type Reagents/Catalyst Product Type Ref
N-Methylation Anilines Methanol, NHC–Ir(III) or NHC–Ru(II) complex, KOtBu N-Methylanilines mdpi.comrsc.org
N-Alkylation (Hetero)aromatic amines Alcohols, [(PPh3)2NiCl2] Secondary amines mdpi.com
N-Acylation Amines Carboxylic acid, Coupling agents (e.g., BOP, HOBt) Amides elsevierpure.com
N-Acylation Amines Acyl chlorides or Anhydrides Amides elsevierpure.com

Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govchemrxiv.org This reaction is typically catalyzed by acid and involves a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration to yield the C=N double bond of the imine. nih.gov

For this compound, reaction with an aldehyde (e.g., benzaldehyde) would yield the corresponding N-benzylidene-3-methyl-[1,1'-biphenyl]-2-amine. These Schiff bases are versatile intermediates. The imine nitrogen is basic and, along with other potential donor atoms in the molecule, can act as a ligand to form coordination complexes with various metal ions. nih.govrsc.org Furthermore, the imine bond itself is a site of reactivity, particularly for reductive and coupling reactions.

Radical-Mediated Transformations

Recent advances in photoredox catalysis have enabled a range of radical-mediated transformations that were previously challenging. Imines derived from aminobiphenyls have been shown to be excellent substrates for such reactions. nih.govbeilstein-journals.org

A significant application of radical chemistry involving this scaffold is the synthesis of vicinal 1,2-diamines. Research has shown that Schiff bases derived from [1,1'-biphenyl]-2-amine, such as N-benzylidene-[1,1'-biphenyl]-2-amine, undergo photocatalytic reductive coupling. nih.govbeilstein-journals.org In the presence of a suitable iridium photocatalyst and visible light, the imine undergoes a single-electron reduction to generate an α-amino radical intermediate. mdpi.comnih.govbeilstein-journals.org This radical can then couple with another radical species.

Specifically, an unprecedented reductive cross-coupling between N-benzylidene-[1,1'-biphenyl]-2-amines and an aliphatic amine has been developed to synthesize unsymmetrical 1,2-diamines. nih.gov The presence of the biphenyl moiety on the aniline (B41778) portion of the imine was found to be critical for this unique reactivity. nih.gov

The α-amino radical generated from the photoreduction of the imine can follow distinct pathways depending on the reaction conditions. beilstein-journals.org

Homocoupling: In the absence of a different radical trapping agent, the α-amino radical can dimerize with another identical radical. This homocoupling pathway leads to the formation of a symmetrical 1,2-diamine. nih.govbeilstein-journals.org

Cross-Coupling: As described for vicinal diamine synthesis, the α-amino radical can undergo a radical-radical cross-coupling with a different radical species. nih.gov This process is central to the synthesis of unsymmetrical products. The mechanism is believed to involve a proton-coupled single-electron transfer to generate the necessary radical intermediates. nih.govbeilstein-journals.org

These photoredox methods highlight how the imine derivative of this compound can be a precursor to valuable and complex amine structures through controlled radical-radical coupling events. nih.govbeilstein-journals.org

Table 2: Photocatalytic Reactions of N-Benzylidene-[1,1'-biphenyl]-2-amine

Reaction Type Substrate Coupling Partner Key Reagents Product Ref
Reductive Homocoupling N-Benzylidene-[1,1'-biphenyl]-2-amine (self) Ir photocatalyst, Visible light Symmetrical 1,2-Diamine nih.gov
Reductive Cross-Coupling N-Benzylidene-[1,1'-biphenyl]-2-amine Aliphatic amine Ir photocatalyst, Visible light Unsymmetrical 1,2-Diamine nih.govbeilstein-journals.org

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. researchgate.net The position of attack by the incoming electrophile is directed by the substituents already present on the ring system.

In this compound, the directing effects are determined by the amino group (-NH₂) and the methyl group (-CH₃) on one ring, and the substituted phenyl group on the other.

Ring A (Substituted Ring): This ring contains the -NH₂ group at C2 and the -CH₃ group at C3.

The amino group is a very strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons via resonance, which stabilizes the cationic intermediate (arenium ion). thieme-connect.comrsc.org

The methyl group is a weakly activating group and also an ortho, para-director, stabilizing the intermediate through an inductive effect and hyperconjugation. thieme-connect.com

The combined effect of these two groups makes Ring A significantly more activated towards electrophilic attack than the unsubstituted Ring B. The powerful activating and directing effect of the amino group will dominate. It strongly directs incoming electrophiles to the positions ortho and para to itself, which are C1 (blocked by the other ring), C3 (blocked by the methyl group), and C5. Therefore, the primary site of electrophilic attack on Ring A is predicted to be the C5 position . Attack at C1 or C3 is sterically and electronically disfavored.

Ring B (Unsubstituted Phenyl Ring): The substituted phenyl group attached at C1' acts as a weakly activating, ortho, para-directing substituent for Ring B. Therefore, electrophilic attack on this ring would be directed primarily to the C2' and C4' positions . researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Ring Major Site of Attack Controlling Substituent(s) Rationale
Ring A (Substituted) C5 -NH₂ (dominant), -CH₃ Strong ortho, para-directing -NH₂ group activates the ring. C5 is the only available para position. Steric hindrance and substitution block other ortho positions.
Ring B (Unsubstituted) C2', C4' Substituted Phenyl Group The aryl substituent is a weak ortho, para-director.

Iv. Advanced Spectroscopic and Analytical Characterization of 3 Methyl 1,1 Biphenyl 2 Amine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-Methyl-[1,1'-biphenyl]-2-amine. While specific experimental data for this exact isomer is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar substituted biphenyl (B1667301) compounds. rsc.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons. The protons on the two phenyl rings are chemically non-equivalent and would show complex splitting patterns (multiplets) in the aromatic region (typically δ 6.5-8.0 ppm). The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration (typically δ 3.5-5.0 ppm). rsc.org The methyl group (CH₃) protons would present as a sharp singlet, shifted slightly downfield from typical aliphatic methyl groups due to the influence of the aromatic ring (expected around δ 2.2-2.5 ppm). rsc.org The integration of these signals would correspond to a proton ratio consistent with the molecular formula (e.g., 8 aromatic H, 2 amine H, 3 methyl H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, 13 distinct signals are expected, corresponding to the 13 carbon atoms in the molecule, assuming no accidental overlap. The chemical shifts provide insight into the electronic environment of each carbon. Carbons bonded to the electron-donating amino group would be shielded (shifted upfield), while the carbon attached to the methyl group and the quaternary carbons of the biphenyl linkage would appear further downfield. libretexts.org The combination of ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the biphenyl system. phenomenex.com

Predicted ¹H and ¹³C NMR Data for this compound

Atom Type Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic Protons¹H NMR6.5 - 8.0Multiplets (m)
Amine Protons¹H NMR3.5 - 5.0Broad Singlet (br s)
Methyl Protons¹H NMR2.2 - 2.5Singlet (s)
Aromatic Carbons¹³C NMR110 - 150-
Methyl Carbon¹³C NMR20 - 22-

Note: Predicted values are based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. nist.gov

Predicted Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium, Sharp (two bands)
Aromatic C-H StretchAryl3000 - 3100Medium to Weak
Aliphatic C-H StretchMethyl2850 - 2960Medium
C=C StretchAromatic Ring1450 - 1600Strong to Medium
N-H BendPrimary Amine1550 - 1650Medium
C-N StretchAryl Amine1250 - 1350Medium to Strong
C-H Out-of-Plane BendingSubstituted Aromatic690 - 900Strong

Note: These are predicted frequency ranges. The exact position and intensity can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns under ionization. For this compound (C₁₃H₁₃N), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its exact mass (183.1048 g/mol ).

Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule. chimia.ch Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group to form a stable ion at m/z 168.

Loss of hydrogen: A peak at [M-1]⁺ (m/z 182) is common for amines. chimia.ch

Cleavage of the biphenyl bond: Fragmentation at the C-C bond connecting the two aromatic rings can lead to ions corresponding to the individual substituted rings.

Loss of NH₂: Elimination of the amino radical can also occur.

The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint, aiding in the confirmation of the compound's identity. nist.gov

Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Ion Significance
183[C₁₃H₁₃N]⁺Molecular Ion Peak ([M]⁺)
182[C₁₃H₁₂N]⁺Loss of a hydrogen atom ([M-H]⁺)
168[C₁₂H₁₀N]⁺Loss of a methyl radical ([M-CH₃]⁺)
167[C₁₃H₁₁]⁺Loss of an amino group ([M-NH₂]⁺)

Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions.

Hyphenated Techniques for Complex Mixture Analysis and Purity Assessment

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and assessing the purity of compounds like this compound. vt.eduresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. iu.edu Isomers of methyl-biphenyl-amine can be separated based on their boiling points and polarity on a GC column. Following separation, the mass spectrometer provides mass spectra for each eluted component, allowing for positive identification by comparing the spectra to libraries or through interpretation of fragmentation patterns. For primary amines, derivatization is often employed to improve chromatographic peak shape and thermal stability. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally labile, LC-MS is the preferred method. rsc.org Reversed-phase HPLC can effectively separate the target compound from impurities and starting materials. The eluent is then introduced into the mass spectrometer, which provides molecular weight and structural data. Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, making it ideal for detecting trace-level impurities or for quantitative analysis in complex matrices. These hyphenated methods are crucial for quality control, ensuring the purity and identity of synthesized this compound.

V. Computational Chemistry and Theoretical Modeling of 3 Methyl 1,1 Biphenyl 2 Amine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-[1,1'-biphenyl]-2-amine at the atomic and electronic levels. These calculations provide a detailed picture of the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone methods in quantum chemistry used to approximate the solution to the Schrödinger equation for a many-electron system. nih.gov For molecules like this compound, these methods are employed to optimize the molecular geometry, calculate energies, and derive various electronic properties. nih.govresearchgate.net

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy in predicting molecular structures and energies. researchgate.netmdpi.com These calculations involve selecting a basis set, like 6-31G**, which defines the mathematical functions used to build the molecular orbitals. researchgate.net The optimization process systematically alters the molecular geometry to find the lowest energy conformation. utep.edu

Hartree-Fock is an ab initio method that, while computationally more demanding than some DFT approaches, provides a fundamental starting point for more complex calculations. nih.gov Comparing results from both DFT and HF methods can offer a more robust understanding of the electronic structure. nih.gov For instance, a study on N-phenyl-1,2-naphthylamine utilized both HF and DFT to determine energetic properties and optimize geometries, highlighting how these methods can be used to compare the stability of different conformations. nih.gov

Table 1: Comparison of Theoretical Methods for Molecular Property Calculation
MethodKey FeaturesCommon ApplicationsBasis Set Example
Density Functional Theory (DFT)Incorporates electron correlation at a lower computational cost than traditional ab initio methods. Functionals like B3LYP are widely used.Geometry optimization, energy calculations, prediction of spectroscopic properties, and reactivity analysis. researchgate.net6-311++G(2d,2p) scienceopen.com
Hartree-Fock (HF)An ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. It does not fully account for electron correlation.Initial geometry optimizations, calculation of molecular orbitals, and as a baseline for more advanced methods. nih.gov6-31G** researchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. researchgate.netucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comscienceopen.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the biphenyl (B1667301) ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would be distributed over the aromatic rings, representing potential sites for nucleophilic attack. The analysis of electron density distribution provides a visual representation of where electrons are concentrated within the molecule, further highlighting regions of high and low electron density. researchgate.net

Table 2: Frontier Molecular Orbital Characteristics
OrbitalDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons. ucsb.eduAssociated with the molecule's capacity to act as a nucleophile or electron donor. mdpi.com
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons. ucsb.eduIndicates the molecule's ability to act as an electrophile or electron acceptor. mdpi.com
HOMO-LUMO GapThe energy difference between the HOMO and LUMO. scienceopen.comA large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around a molecule, offering a powerful tool for predicting its reactive behavior. scienceopen.comresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). mdpi.comnih.gov

For this compound, the MEP would show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation and electrophilic attack. researchgate.net The hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential, indicating them as potential sites for nucleophilic interaction. researchgate.net Charge analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can quantify the partial charges on each atom, providing a more detailed, numerical understanding of the charge distribution within the molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the biphenyl backbone and the presence of the methyl and amino substituents mean that this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. colostate.edunih.gov This is often achieved by systematically rotating the dihedral angles, particularly the one connecting the two phenyl rings, and calculating the corresponding energy to generate a potential energy surface (PES). colostate.eduresearchgate.net

Molecular Dynamics Simulations and Monte Carlo Methods

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations and Monte Carlo (MC) methods allow for the exploration of the dynamic behavior of this compound over time. utep.edu

MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their positions and velocities. igem.orglanl.gov This allows for the study of conformational changes, vibrational motions, and interactions with a solvent environment. nih.gov For this compound, an MD simulation could reveal how the dihedral angle between the phenyl rings fluctuates over time and how intramolecular hydrogen bonding might influence its conformational landscape.

Monte Carlo methods use random sampling to explore the conformational space of a molecule. nih.gov By generating a large number of random conformations and evaluating their energies, an MC simulation can identify low-energy structures and calculate thermodynamic properties. utep.edu Both MD and MC methods are valuable for understanding the flexibility and dynamic nature of this compound, which can be crucial for its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov For derivatives of this compound, QSAR models can be developed to predict their properties based on calculated molecular descriptors. acs.orgresearchgate.net

In Silico Approaches to Reaction Mechanism Prediction and Optimizationnih.gov

Computational chemistry provides powerful in silico tools for elucidating the complex reaction mechanisms involved in the synthesis of molecules like this compound. Through theoretical modeling, particularly using Density Functional Theory (DFT), researchers can map out entire catalytic cycles, identify rate-determining steps, and predict the influence of various components like catalysts, ligands, and solvents on reaction outcomes. This predictive capability is instrumental in optimizing reaction conditions to enhance yield and selectivity.

The synthesis of this compound typically involves two critical bond-forming steps: a carbon-carbon (C-C) cross-coupling to form the biphenyl core and a carbon-nitrogen (C-N) cross-coupling to introduce the amine group. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the most common methods for these respective transformations, and both have been extensively studied using computational approaches.

Modeling the Suzuki-Miyaura Cross-Coupling Reaction

The formation of the 3-methyl-[1,1'-biphenyl] scaffold can be achieved via a palladium-catalyzed Suzuki-Miyaura coupling. Computational studies have provided deep insights into this reaction's mechanism, which generally proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

DFT calculations are employed to model the energy landscape of the entire catalytic cycle. nih.gov For instance, in a model reaction for biphenyl synthesis, the oxidative addition of an aryl halide to a Pd(0) complex initiates the cycle. researchgate.net This is followed by transmetalation, where the organic group from a boronic acid derivative is transferred to the palladium center. This step is often the rate-determining step of the cycle. nih.govresearchgate.net Finally, reductive elimination yields the desired biphenyl product and regenerates the Pd(0) catalyst. researchgate.net

Computational models can predict the activation energy barriers for each step. nih.gov The role of the base, crucial for activating the organoboron reagent, can also be clarified through these simulations, showing how it facilitates the formation of a more reactive boronate species. nih.gov By comparing the energy profiles of different catalytic pathways, researchers can predict which ligands and reaction conditions will be most effective.

Table 1: Illustrative DFT-Calculated Energy Profile for a Model Suzuki-Miyaura Reaction

This table presents representative relative free energies (ΔG) for the key steps in a palladium-catalyzed Suzuki-Miyaura coupling, illustrating how computational chemistry maps the reaction pathway. The values are hypothetical, based on typical findings in computational studies of similar systems. nih.govresearchgate.netnih.gov

StepSpeciesΔG (kcal/mol)Description
Catalyst Activation Pd(0)L₂0.0Active catalyst, reference energy.
Oxidative Addition TS_OA+15.2Transition state for aryl halide addition to the Pd(0) center.
Pd(II)(Ar)(X)L₂-5.5Oxidative addition complex.
Transmetalation TS_TM+18.9Rate-determining transition state for the transfer of the aryl group from boron to palladium.
Pd(II)(Ar)(Ar')L₂-10.3Diaryl-palladium(II) complex formed after transmetalation.
Reductive Elimination TS_RE+12.1Transition state for the formation of the C-C bond and product release.
Product Formation Ar-Ar' + Pd(0)L₂-25.0Final biphenyl product and regenerated catalyst.

Modeling the Buchwald-Hartwig Amination

The introduction of the amino group onto the biphenyl core is typically achieved through a Buchwald-Hartwig amination. This palladium-catalyzed C-N cross-coupling reaction has also been a subject of extensive theoretical investigation. wikipedia.orgnih.gov The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition of the aryl halide, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. wikipedia.orgnih.govorganic-chemistry.org

In silico studies, particularly using DFT, have been crucial for understanding the role of bulky, electron-rich phosphine (B1218219) ligands that are essential for the reaction's success. wikipedia.org These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle. Computational analysis allows for the examination of different ligand structures to predict their effect on reaction rates and efficiency. organic-chemistry.orgnih.gov For example, modeling can show how ligand sterics and electronics influence the energies of the transition states for oxidative addition and reductive elimination. wikipedia.org This allows for the rational design of new and improved ligands to optimize the synthesis of specific target molecules like this compound.

Table 2: Illustrative DFT-Calculated Energy Profile for a Model Buchwald-Hartwig Amination

This table shows representative relative free energies (ΔG) for the key stages in a palladium-catalyzed Buchwald-Hartwig amination. The values are hypothetical and serve to illustrate the insights gained from computational modeling of C-N coupling reactions. wikipedia.orgnih.govorganic-chemistry.org

StepSpeciesΔG (kcal/mol)Description
Catalyst Activation Pd(0)L₂0.0Active catalyst, reference energy.
Oxidative Addition TS_OA+16.5Transition state for aryl halide addition to the Pd(0) center.
Pd(II)(Ar)(X)L₂-4.8Oxidative addition complex.
Amine Coordination [Pd(II)(Ar)(X)(NH₂R)L]-2.1Coordination of the amine to the palladium center.
Deprotonation TS_Deprot+8.5Transition state for base-mediated deprotonation of the coordinated amine.
Reductive Elimination TS_RE+19.8Rate-determining transition state for the formation of the C-N bond.
Product Formation Ar-NHR + Pd(0)L₂-22.4Final amine product and regenerated catalyst.

By leveraging these in silico approaches, chemists can gain a detailed, step-by-step understanding of the reaction mechanisms. This knowledge enables the targeted optimization of reaction parameters, such as catalyst and ligand choice, base, and solvent, to maximize the efficiency and yield of the synthesis of this compound, often reducing the need for extensive empirical screening.

Vi. Applications of 3 Methyl 1,1 Biphenyl 2 Amine in Contemporary Materials Science

Development of Organic Semiconductors and Charge Transporting Materials

The search for efficient and stable organic semiconductors is a driving force in modern electronics. Biphenyl (B1667301) enamines, including derivatives of 3-Methyl-[1,1'-biphenyl]-2-amine, have emerged as promising candidates for p-type organic semiconductors. These materials are noted for their straightforward synthesis, often involving a simple one-step reaction without the need for costly transition metal catalysts, and the ability to fine-tune their properties through structural modifications. nih.gov

Researchers have synthesized a variety of charge-transporting biphenyl-based enamine molecules. nih.gov Subtle changes in the molecular structure, such as the positioning of methyl groups, can lead to significant alterations in the material's properties. nih.govresearchgate.net For instance, shifting methyl groups from the ortho to the meta position can impact the thermal properties, transforming an amorphous compound into a crystalline one. nih.govresearchgate.net This structural tuning is crucial for optimizing materials for specific applications in optoelectronic devices. nih.gov

These materials exhibit high thermal stability and promising charge-carrier mobility. nih.gov For example, certain biphenyl enamines have demonstrated hole mobility values reaching up to 2 × 10⁻² cm²V⁻¹s⁻¹ at strong electric fields, a critical characteristic for efficient charge transport in devices. nih.gov The charge-carrier mobility determines how quickly holes or electrons move through the material, directly impacting the efficiency of devices like organic light-emitting diodes (OLEDs) and solar cells. nih.gov

A key aspect of these materials is their potential for use as hole-transporting materials (HTMs). nih.gov The ionization potential and hole mobility of these compounds are crucial parameters in determining their suitability for such applications. nih.gov The table below presents data on the ionization potential and hole mobility for a series of biphenyl enamines.

CompoundIonization Potential (Ip) (eV)Hole Mobility at Zero Field (μ₀) (cm²/Vs)Hole Mobility at 6.4 x 10⁵ V/cm (μ) (cm²/Vs)
BE15.481.1 x 10⁻³3.0 x 10⁻³
BE25.561.1 x 10⁻⁴2.5 x 10⁻⁴
BE35.315.3 x 10⁻³1.8 x 10⁻²
H35.622.5 x 10⁻⁴4.8 x 10⁻⁴
OBDA5.661.1 x 10⁻⁴2.5 x 10⁻⁴
Data sourced from a study on biphenyl enamines for p-type semiconductor applications. nih.gov

The development of stable n-type organic semiconductors has been a significant challenge. Recent research has shown that tethering tertiary amine groups to electron-deficient aromatic molecules can be a powerful and general strategy for creating n-type materials. rsc.orgresearchgate.net This approach has been successfully applied to various molecular cores, including perylene (B46583) diimide, naphthalene (B1677914) diimide, and fullerene derivatives, suggesting its broad applicability. rsc.orgresearchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The promising charge transport properties of biphenyl-based enamines make them suitable for integration into OLEDs and organic solar cells. nih.gov In these devices, efficient charge injection and transport are paramount for high performance. The ability to tune the energy levels and mobility of these materials allows for the optimization of device architecture and efficiency. nih.gov

Furthermore, the photochemical stability of the interfaces between the perovskite and charge transport layers is a critical factor for the long-term performance of perovskite solar cells. rsc.org Studies have investigated the impact of various charge transport layers, including those based on fullerene derivatives and spiro-OMeTAD, on the stability of perovskite films. rsc.org While some materials can enhance the bulk phase stability of the perovskite, interfacial degradation remains a significant challenge. rsc.org The exploration of new charge transport materials, such as those derived from this compound, is essential for improving the operational lifetime of these solar cells. researchgate.netrsc.orgresearchgate.net

Engineering of Advanced Polymeric Materials and Liquid Crystals

Derivatives of this compound are also utilized in the synthesis of advanced polymeric materials and liquid crystals. The introduction of specific functional groups, such as trifluoromethyl groups, into biphenyl-containing monomers can lead to the creation of soluble aromatic poly(amide-imide)s (PAIs). nih.gov These polymers exhibit high thermal stability and can be cast into flexible films, making them suitable for applications in microelectronics and displays. nih.gov The solubility of these PAIs in organic solvents is a significant advantage for processing. nih.gov

In the realm of liquid crystals, biphenyl derivatives are well-established components. tandfonline.comgoogle.comresearchgate.netgoogle.com The mesogenic properties of these compounds are highly dependent on their molecular structure. For example, the presence and position of a methyl group can influence the formation of liquid crystalline phases. tandfonline.com In some cases, the introduction of a methyl group can hinder the molecular packing required for mesophase formation. tandfonline.com However, by carefully designing the molecular structure, it is possible to create biphenyl-based liquid crystals with specific phase transition temperatures and broad mesogenic ranges. tandfonline.comgoogle.com For instance, mixtures of different biphenyl derivatives can be used to achieve room-temperature nematic liquid crystal phases. tandfonline.com The inclusion of fluorine atoms or trifluoromethyl groups in the molecular structure is another strategy to modify the properties of liquid crystals, often leading to lower viscosity and improved performance in display applications. nih.gov

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The amine functionality in derivatives of this compound makes them attractive ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. nih.govmdpi.com These materials consist of metal ions or clusters connected by organic linkers, forming porous structures with high surface areas. researchgate.netnih.gov

Amine-functionalized MOFs have garnered significant interest due to their potential applications in areas such as gas storage and separation, particularly for carbon dioxide capture. google.comrsc.org The basic amine groups can interact strongly with acidic CO2 molecules. rsc.org The synthesis of these materials can be achieved through direct methods, where the amine-functionalized linker is incorporated during the initial framework construction, or through post-synthetic modification of an existing MOF. google.comrsc.org

The structural diversity of coordination polymers can be enriched by using a mix of ligands, including those derived from biphenyl amines. mdpi.com The resulting frameworks can exhibit a range of properties depending on the metal ion and the specific linkers used. nih.govresearchgate.net For example, the introduction of an amino-functionalized terphenyl-tetracarboxylate linker has led to the synthesis of eight new coordination polymers with varied structures and catalytic properties. nih.gov

Photophysical Properties and Optoelectronic Device Integration

The photophysical properties of materials derived from this compound are of significant interest for their integration into optoelectronic devices. The introduction of different substituents into the biphenyl core can be used to tune the absorption and emission characteristics of these molecules. mdpi.com

Intramolecular Charge Transfer (ICT) Phenomena in Derivatives

A key photophysical process observed in many donor-acceptor substituted biphenyl derivatives is intramolecular charge transfer (ICT). acs.orgresearchgate.netnih.gov Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part. This process is highly sensitive to the molecular geometry and the polarity of the surrounding solvent. acs.org

In some biphenyl systems, the twist angle between the two phenyl rings plays a crucial role in the ICT process. acs.org For instance, in strongly pre-twisted biphenyls, the radiative rate of fluorescence can decrease significantly with increasing solvent polarity. acs.org The study of ICT is fundamental to understanding the light-emitting properties of these materials and for designing efficient fluorophores for various applications. mdpi.comelsevierpure.com The interplay between ICT and other excited-state processes, such as excited-state intramolecular proton transfer (ESIPT), has also been investigated in methyl benzoate (B1203000) derivatives, providing insights into the design of novel fluorescent molecules. nih.gov

The photophysical properties of a series of push-pull biphenyl and tolane derivatives have been studied, revealing that their maximum absorption wavelengths are attributed to the HOMO-LUMO transition. tandfonline.com Similarly, the photophysical properties of α-(N-biphenyl)-substituted 2,2′-bipyridines show intense blue-to-green fluorescence with quantum yields up to 49.1% in solution. mdpi.com

The following table summarizes the photophysical properties of some biphenyl derivatives:

Compoundλabs (nm)λfl (nm)Φfl (%)Stokes shift (cm⁻¹)
2B83214252.97942
2B103214262.57996
2B8[3F]3224263.57894
2B10[3F]3224273.07947
2BEH[3F]3224272.97947
Data from a study on push-pull biphenyl and tolane derivatives. tandfonline.com

Sensing and Imaging Applications

The unique photophysical properties of this compound derivatives make them suitable for use in chemical sensing and bio-imaging. myu-group.co.jpmyu-group.co.jp Fluorescent probes based on these compounds can be designed to detect specific analytes or to visualize biological processes. mdpi.commyu-group.co.jp

For example, certain α-(N-biphenyl)-substituted 2,2′-bipyridines have shown promise for the detection of nitroexplosives. mdpi.com The development of label-free chemical imaging sensors is an active area of research, with techniques based on semiconductor devices offering a way to visualize ion distributions and enzymatic reactions without the need for fluorescent labels. myu-group.co.jpmyu-group.co.jp These sensors have been used to monitor the metabolic activity of microorganisms by detecting pH changes in their environment. myu-group.co.jp

Furthermore, some biphenyl-based molecules exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence intensity increases upon aggregation. mdpi.com This property is highly desirable for imaging applications, as it can lead to higher contrast and sensitivity. mdpi.com

Vii. Medicinal Chemistry and Agrochemical Applications of 3 Methyl 1,1 Biphenyl 2 Amine Derivatives

Role as Pharmaceutical Intermediates and Building Blocks

3-Methyl-[1,1'-biphenyl]-2-amine and its analogs are crucial intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs). uredapharm.com Their utility stems from the bifunctional nature of the molecule, possessing both a reactive amine group and a modifiable biphenyl (B1667301) core. ambeed.com This structure allows for the construction of complex molecules through various chemical transformations.

In pharmaceutical research and development, these intermediates are instrumental in creating new chemical entities with potential therapeutic applications. For instance, derivatives of this compound have been utilized in the design and synthesis of novel compounds targeting a range of diseases. nih.govacs.org The biphenyl structure is particularly important for its ability to interact with biological targets, and the methyl and amine substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties. nih.govacs.org

Development of Bioactive Molecules and Drug Candidates

The unique chemical architecture of this compound derivatives has facilitated the development of a variety of bioactive molecules and drug candidates.

The biphenyl scaffold is a key structural element in a class of antihypertensive drugs known as angiotensin II receptor antagonists, or "sartans". d-nb.inforesearchgate.net Valsartan, a widely used medication for high blood pressure and heart failure, features a biphenyl core that is essential for its therapeutic action. d-nb.inforjpbcs.com Research has focused on synthesizing analogs of Valsartan to improve its efficacy and explore new therapeutic avenues. researchgate.net The synthesis of these analogs often involves the use of biphenyl intermediates, which can be derived from or are structurally related to this compound. europa.eu The development of these nonpeptide antagonists has been a significant advancement in cardiovascular medicine. nih.govnih.govacs.org

Table 1: Examples of Biphenyl-Containing Angiotensin II Receptor Antagonists

Compound Key Structural Feature Therapeutic Use
Valsartan Biphenyl-tetrazole Hypertension, Heart Failure
Losartan Biphenyl-imidazole Hypertension
Telmisartan Benzimidazole derivative Hypertension

This table provides examples of angiotensin II receptor antagonists that share the biphenyl structural motif, illustrating the importance of this scaffold in cardiovascular drug design.

In the realm of agrochemicals, derivatives of biphenyl amines are critical precursors for potent antifungal agents. A notable example is Fluxapyroxad, a broad-spectrum fungicide that belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). wikipedia.org The synthesis of Fluxapyroxad involves the use of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a fluorinated analog of this compound, as a key intermediate. researchgate.netresearchgate.net This intermediate is prepared through methods such as the Suzuki-Miyaura coupling reaction. researchgate.netchemicalbook.com SDHI fungicides like Fluxapyroxad work by inhibiting the fungal respiratory chain, thereby controlling a wide range of plant diseases. wikipedia.orgnih.gov The development of new antifungal agents is crucial due to the emergence of drug-resistant fungal strains. nih.govmdpi.com

Derivatives of this compound have also been investigated for their potential as antibacterial and antiviral agents. Research has shown that conjugating the biphenyl structure with other pharmacologically active moieties, such as pyrimidine, can lead to compounds with significant anti-cancer activity. nih.gov While direct evidence for the antibacterial and antiviral properties of this compound itself is limited, the broader class of quinazolinone derivatives, which can be synthesized from related anilines, has demonstrated both antibacterial and antiviral activities. nih.gov Furthermore, imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown a wide range of biological activities, including antimicrobial and antiviral effects. acs.org The introduction of a biphenyl group into amino acid derivatives has also been found to result in compounds with excellent antifungal and fungicidal effects. google.com

Agrochemical Development: Herbicidal and Pesticidal Activities

The application of this compound derivatives extends to the development of herbicides and pesticides. usda.gov The biphenyl scaffold can be found in various agrochemicals designed to protect crops from weeds and pests. nih.gov

A key mechanism of action for some herbicides is the inhibition of essential plant enzymes. umn.edu Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthesis of branched-chain amino acids in plants. nih.govresearchgate.net The inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing plant death. umn.edu Several classes of herbicides, including sulfonylureas and imidazolinones, target this enzyme. umn.edunih.gov While the direct inhibition of AHAS by this compound is not extensively documented, the development of novel herbicidal compounds often involves the exploration of diverse chemical scaffolds, and biphenyl derivatives represent a promising area of research for identifying new AHAS inhibitors. nih.gov

Table 2: Herbicide Classes Targeting Acetohydroxyacid Synthase (AHAS)

Herbicide Family Example Compound
Sulfonylureas Chlorsulfuron
Imidazolinones Imazapyr
Triazolopyrimidines Flumetsulam
Pyrimidinyl-benzoates Bispyribac-sodium

This table lists major classes of herbicides that function by inhibiting the AHAS enzyme, a key target in weed control.

Ligand Design for Biologically Relevant Metal Complexes

Following an extensive review of publicly available scientific literature, there is currently no specific research detailing the design of ligands derived from this compound for the creation of biologically relevant metal complexes. The exploration of this particular chemical scaffold in the context of coordination chemistry for medicinal or agrochemical applications appears to be an uninvestigated area of research.

While there is a vast body of research on ligands derived from various amine-containing compounds, including substituted biphenyls, for applications ranging from anticancer agents to catalysts, specific studies originating from the this compound framework are not present in the surveyed literature. Consequently, no data tables or detailed research findings on this specific topic can be provided.

This lack of available data highlights a potential opportunity for future research. The structural features of this compound, including the biphenyl backbone and the amino group, could theoretically be modified to create novel chelating agents. Such research would be necessary to determine if metal complexes based on this scaffold possess any valuable biological activity.

Viii. Environmental Fate and Degradation Studies of Biphenyl Amine Compounds

Sources and Pathways of Environmental Introduction

Biphenyl (B1667301) amine compounds are introduced into the environment from a variety of industrial, natural, and anthropogenic sources.

Industrial processes are a primary source of biphenyl amine contamination. Aromatic amines such as benzidine (B372746) are utilized in the manufacturing of pigments and dyes, and their release into the environment is a concern due to their toxic and carcinogenic properties. nih.gov These compounds can be present in the wastewater and other waste streams generated by chemical and dye manufacturing plants. nih.gov For example, 4-aminobiphenyl (B23562) has been identified as a contaminant in the production of certain dyes and in diphenylamine, which has been used as a fungicide. nih.gov Industrial facilities like chemical plants and refineries often monitor for the presence of amines in their wastewater influent to manage their treatment processes effectively. environmentalleverage.com

Some biphenyl amines can be formed in the environment through the degradation of other related chemical structures. A notable example is the transformation of benzidine in natural sediments. nih.gov Studies have shown that under anaerobic conditions, benzidine can be broken down by microbial activity. nih.gov This process can lead to the formation of other aromatic amine metabolites, such as aniline (B41778). nih.gov The transformation of a less mobile compound like benzidine, which tends to adsorb to sediment, into a more mobile compound like aniline increases the potential for transport within the water phase. nih.gov

Combustion processes are a significant non-occupational source of exposure to certain biphenyl amines. nih.gov 4-aminobiphenyl, for instance, is a known component of tobacco smoke, formed during the combustion of tobacco. nih.gov It has been detected in mainstream smoke from both filtered and unfiltered cigarettes, as well as in sidestream smoke. nih.gov Beyond tobacco, other combustion sources can also release these compounds. For example, 4-aminobiphenyl has been detected in the fumes generated from cooking oils. nih.gov These byproducts of incomplete combustion contribute to the presence of aromatic amines in both indoor and outdoor air pollution. nih.gov

Biotic Degradation Mechanisms: Microbial Transformation and Metabolism

The breakdown of biphenyl amine compounds in the environment is heavily influenced by microbial activity. Bacteria and fungi have evolved diverse enzymatic systems to transform and, in some cases, completely mineralize these aromatic structures. nih.govnih.gov

The bacterial degradation of aromatic amines typically proceeds through the release of ammonia (B1221849) and the cleavage of the aromatic ring. nih.gov Several initial mechanisms have been identified for the aerobic degradation of monocyclic aromatic amines: nih.gov

Dioxygenation: Aniline dioxygenase can initiate the process by converting the amine to a corresponding catechol, which is then further degraded. nih.gov

Deamination: The removal of the amino group can occur prior to ring cleavage. nih.gov

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is a common initial step. nih.gov

Studies on benzidine have confirmed that its transformation in sediment-water systems is the result of microbial activity, leading to metabolites like aniline. nih.gov The degradation of the parent biphenyl structure has also been studied, with various bacteria showing the ability to metabolize it. nih.gov Fungi are also capable of hydroxylating biphenyl to form compounds like 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl. nih.gov For instance, Absidia pseudocylindrospora has been identified as an efficient strain for this transformation. nih.gov

While direct studies on 3-Methyl-[1,1'-biphenyl]-2-amine are limited, research on analogous compounds provides insight. For example, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 involves monooxygenation to form methyl-1,4-benzoquinone, which is then reduced to methylhydroquinone (B43894) before ring cleavage. frontiersin.org This suggests that the enzymatic machinery used for other nitrophenols is adapted for this structurally similar compound. frontiersin.org

Examples of Microorganisms and Their Role in Degrading Aromatic Amines

MicroorganismAromatic Compound DegradedKey Degradation Step/PathwayReference
Delftia tsuruhatensis AD9AnilineDegraded via catechol and its meta-cleavage pathway. nih.gov
Pseudomonas sp.MonochloroanilinesOxidative deamination to the corresponding chlorocatechol. nih.gov
Absidia pseudocylindrosporaBiphenylHydroxylation to 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl. nih.gov
Burkholderia sp. strain SJ983-Methyl-4-nitrophenolMonooxygenation to methyl-1,4-benzoquinone (MBQ) and reduction to methylhydroquinone (MHQ). frontiersin.org
Various (from lake sediment)BenzidineAnaerobic transformation to metabolites including aniline. nih.gov

Abiotic Degradation Pathways: Photolysis and Chemical Oxidation

In addition to biological processes, biphenyl amine compounds can be degraded by non-biological, or abiotic, environmental factors. Photolysis (degradation by light) and chemical oxidation are key abiotic pathways.

Photolytic studies on benzidine have been conducted to understand its persistence in water. epa.gov The photocatalytic oxidation of various biphenyl derivatives has been demonstrated, particularly on the surface of titanium dioxide (TiO2), a common photocatalyst. nih.gov In these reactions, hydroxyl-substituted biphenyls showed a high efficiency of one-electron oxidation, indicating that the presence and position of functional groups play a crucial role in the degradation rate. nih.gov The photo-oxidation of other aromatic amines has also been observed, leading to the formation of colored products. capes.gov.br

Chemical oxidation is another important fate process. The reaction of amines with oxidizing agents can lead to their transformation. nih.gov For example, the photoelectrochemical oxidation of benzylamine (B48309) can produce N-benzylidenebenzylamine with high selectivity. nih.gov In water treatment, the reaction of amines with chlorine is a relevant process that can occur under different pH conditions. researchgate.net

Abiotic Degradation Studies of Biphenyls and Aromatic Amines

Compound TypeDegradation ProcessConditions / Key FindingsReference
Biphenyl Derivatives (e.g., 4-hydroxybiphenyl)Photocatalytic OxidationOne-electron oxidation on TiO2 surface in acetonitrile. Hydroxyl-substituted biphenyls showed high efficiency. nih.gov
BenzidinePhotolysisStudied in deionized, aerated water to determine degradation rates under light exposure. epa.gov
Tertiary AminesPhotolysisEfficiently photolyzed with UV light (365 nm), with quantum efficiencies depending on the amine's structure. acs.org
BenzylaminePhotoelectrochemical OxidationOxidized to an imine on a Mo-doped BiVO4 photoanode with high selectivity and Faradaic efficiency. nih.gov

Environmental Monitoring and Detection Methodologies

To understand the distribution and concentration of biphenyl amine compounds in the environment, various analytical and monitoring techniques have been developed.

Traditional methods for monitoring benzidine in wastewater have included a Chloramine-T colorimetric method, where the oxidized benzidine forms a yellow complex that can be measured quantitatively. epa.gov However, this method may not detect transformation products. epa.gov

Modern analytical techniques offer much higher sensitivity and specificity. High-resolution time-of-flight chemical ionization mass spectrometry (HR-ToF-CIMS) has been developed to detect atmospheric gaseous amines and amides at extremely low concentrations (parts per trillion by volume). copernicus.org

For monitoring pollutants in soil and water, innovative biological methods are being explored. Researchers have developed transgenic plants that contain chemical receptors from animals. eurekalert.org These "biosensor" plants can detect pollutants like polychlorinated biphenyls (PCBs) and provide a convenient and inexpensive way to monitor for toxicity in the environment. eurekalert.org The U.S. Environmental Protection Agency (EPA) also maintains monitoring data for various chemicals, including substituted biphenyl amines, as part of its efforts to assess environmental exposure. epa.gov

Ix. Future Research Directions and Emerging Paradigms for 3 Methyl 1,1 Biphenyl 2 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

Traditional synthesis of biaryl amines often relies on palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which, while effective, can involve expensive catalysts, ligands, and stoichiometric amounts of waste. rsc.org Future research will prioritize the development of greener, more sustainable synthetic routes.

A primary focus will be on C-H activation strategies, which offer an atom-economical alternative by directly forming C-N bonds without the need for pre-functionalized starting materials like aryl halides. rsc.org This approach reduces synthetic steps and minimizes waste, aligning with the principles of green chemistry. rsc.org Another promising avenue is the use of earth-abundant metal catalysts (e.g., copper, iron) as alternatives to precious metals like palladium. rsc.org

Furthermore, the exploration of unconventional reaction conditions is an emerging trend. This includes mechanochemistry, flow chemistry, and the use of sustainable solvents like water or bio-derived solvents, which can lead to higher efficiency and a lower environmental footprint. digitellinc.com Biocatalysis, using enzymes to perform selective C-N bond formations, represents a frontier in sustainable synthesis that could be applied to produce chiral derivatives of 3-Methyl-[1,1'-biphenyl]-2-amine with high enantioselectivity.

Table 1: Comparison of Synthetic Methodologies for Aminobiphenyls

MethodologyTraditional (e.g., Buchwald-Hartwig)Emerging Sustainable Methods
Catalyst Palladium, NickelIron, Copper, Nickel, Biocatalysts
Coupling Partner Aryl Halides/TriflatesUnactivated Arenes (via C-H activation)
Key Advantage High reliability, broad scopeAtom economy, reduced waste, lower cost
Key Disadvantage Catalyst cost, ligand sensitivity, salt wasteOften requires specific directing groups, scope can be limited
Future Goal Catalyst and ligand optimizationBroadening substrate scope, catalyst-free methods

Design and Synthesis of Advanced Functional Derivatives

The inherent structure of this compound, featuring a chiral axis and a reactive amino group, makes it an excellent platform for creating advanced functional derivatives. Future research will systematically explore the introduction of various functional groups to tailor its electronic, optical, and biological properties.

In materials science, derivatization could lead to novel compounds for Organic Light-Emitting Diodes (OLEDs), where the twisted biphenyl (B1667301) core can be used to control aggregation and photophysical properties. acs.org The synthesis of polymeric derivatives, where the aminobiphenyl unit is incorporated into a polymer backbone, could yield materials with unique conductive or thermal properties. rsc.org

In the context of chemical biology and medicine, functionalization of the amine or the aromatic rings could produce a new generation of enzyme inhibitors or receptor ligands. nih.gov For instance, attaching specific pharmacophores could lead to potent kinase inhibitors for cancer therapy. rsc.org The synthesis of isotopically labeled analogues, such as those containing deuterium, will be crucial for metabolic studies and quantitative analysis in biological systems. nih.gov

Deeper Elucidation of Structure-Reactivity Relationships

While the general reactivity of aminobiphenyls is understood, a detailed, quantitative understanding of the structure-reactivity relationships for this compound is still lacking. The specific placement of the methyl group at the 3-position and the amine at the 2-position introduces significant steric and electronic effects that warrant deeper investigation.

Future research should focus on:

Conformational Analysis: Studying the rotational barrier around the biphenyl C-C bond and how it is influenced by the substituents and solvent. This has profound implications for its use in applications requiring a defined three-dimensional structure, such as asymmetric catalysis.

Electronic Effects: Quantifying the impact of the methyl group (electron-donating) and the amino group on the electron density of both aromatic rings. This knowledge is critical for predicting reactivity in electrophilic substitution reactions and for designing derivatives with specific electronic properties.

Acidity and Basicity: Precise measurement of the pKa of the conjugate acid of the amine will be important for its application as a ligand or in biological contexts. wikipedia.org

These studies will likely employ a combination of experimental techniques (e.g., NMR spectroscopy, X-ray crystallography) and computational methods to build a comprehensive model of the molecule's behavior.

Expanding Applications in Niche Materials and Biological Systems

Building on the design of functional derivatives, a significant future direction will be the application of this compound and its analogues in highly specialized, niche areas.

Asymmetric Catalysis: Chiral, non-racemic derivatives of this compound could serve as valuable ligands for transition metal catalysts in asymmetric synthesis, where the defined twist of the biphenyl backbone can create a highly selective chiral environment.

Chemical Sensors: By functionalizing the core structure with chromophores or fluorophores, derivatives could be designed as selective chemosensors for metal ions or small organic molecules. The binding event would induce a change in the conformation or electronic structure, leading to a detectable optical or electrochemical signal.

Molecular Switches: Incorporation of photo-responsive or redox-active moieties could allow the conformation of the biphenyl system to be controlled by external stimuli like light or voltage, creating molecular switches for applications in molecular electronics.

Biological Probes: Functionalized derivatives could be developed as probes to study biological processes. For example, a fluorescently tagged version could be used to visualize specific cellular compartments or protein interactions. nih.gov

Table 2: Potential Niche Applications for Functionalized Derivatives

Application AreaRequired FunctionalizationPotential Mechanism
Asymmetric Catalysis Chiral phosphine (B1218219) or N-heterocyclic groupsFormation of chiral metal complexes
Chemical Sensing Ionophores, FluorophoresConformational change upon analyte binding leading to a spectral shift
Molecular Switches Azobenzene, Spiropyran unitsLight-induced isomerization changes the dihedral angle of the biphenyl
Biological Probes Fluorescent dyes, BiotinTargeted binding and visualization within biological systems

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry is set to become an indispensable tool in the future research of this compound. nih.gov Advanced modeling techniques will enable a predictive approach to research, saving significant time and resources in the laboratory.

Key areas for computational investigation include:

Virtual Screening: Using molecular docking simulations to predict the binding affinity of virtual libraries of derivatives against biological targets like enzymes or receptors. mdpi.com

Property Prediction: Employing Density Functional Theory (DFT) and other quantum mechanical methods to accurately predict electronic properties (HOMO/LUMO levels), absorption/emission spectra, and reactivity before synthesis. This is particularly valuable for designing new materials for electronics. nih.gov

Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of new synthetic methods and to optimize reaction conditions for higher yields and selectivity.

Crystal Structure Prediction: Predicting the solid-state packing of new derivatives, which is crucial for controlling the properties of crystalline materials and for understanding polymorphism in pharmaceutical applications. nih.gov

By integrating these computational tools into the research workflow, scientists can rationally design novel derivatives of this compound with tailored properties for specific, high-value applications, accelerating the pace of discovery and innovation.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-[1,1'-biphenyl]-2-amine?

The most reliable method involves Suzuki-Miyaura cross-coupling between 2-bromo-4-methylaniline and phenylboronic acid, catalyzed by palladium (e.g., Pd(OAc)₂) with a ligand such as DPEphos. This method yields ~53% under conditions similar to those reported for related biphenylamine derivatives . Key steps include:

  • Reagents : 2-bromo-4-methylaniline, phenylboronic acid, Pd catalyst, base (e.g., Na₂CO₃ or t-BuONa).
  • Conditions : Toluene or DMF solvent, 80–100°C, 12–24 hours.
  • Validation : Purification via column chromatography and characterization by ¹H NMR .

Q. How is the purity of this compound verified?

Purity is confirmed using ¹H NMR spectroscopy to match literature-reported chemical shifts and integration ratios. Chromatographic methods (e.g., silica gel column chromatography or HPLC) ensure isolation of the compound with >95% purity. For example, biphenylamine derivatives in were validated using these techniques .

Q. What safety protocols should be followed during synthesis?

  • Use personal protective equipment (gloves, lab coat, goggles).
  • Work in a fume hood to avoid inhalation risks.
  • Avoid exposure to moisture or reactive solvents (e.g., DMSO) that may degrade intermediates .

Advanced Research Questions

Q. How do substituent position and electronic effects influence synthesis efficiency?

Substituents on the arylboronic acid or bromoaniline significantly impact yields. For example:

Substituent (Position)Yield (%)Notes
4'-Methoxy (S1m)76Electron-donating groups enhance reactivity
5-Methyl (S1o)53Steric hindrance at the ortho position reduces yield
5-(Tert-butyl) (S1p)70Bulky groups may stabilize intermediates despite steric effects
  • Methodological Insight : Optimize ligand choice (e.g., DPEphos vs. SPhos) and reaction time to mitigate steric/electronic challenges.

Q. How can low yields in cross-coupling reactions be addressed?

  • Catalyst Optimization : Increase Pd loading (e.g., 2–5 mol%) or use preformed catalysts (e.g., Pd-G3) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acids.
  • Base Selection : Strong bases like t-BuONa enhance transmetallation efficiency .
  • Microwave or Photostimulation : reports improved carbazole formation under irradiation, suggesting alternative activation methods .

Q. What are the potential applications of this compound in medicinal chemistry?

While direct evidence is limited, structural analogs (e.g., 3′,4′,5′-trifluoro derivatives) are key intermediates in succinate dehydrogenase inhibitors (SDHIs) , a class of fungicides . The methyl substituent may enhance lipid solubility, making it a candidate for pharmacokinetic optimization in drug discovery.

Q. How can contradictory spectral data be resolved during characterization?

  • Case Study : If ¹H NMR peaks deviate from expected patterns (e.g., para vs. meta substituents), use 2D NMR (COSY, HSQC) to assign signals.
  • Cross-Validation : Compare with analogs (e.g., 4'-methoxy vs. 5-methyl derivatives in ) .
  • LC-MS Analysis : Confirm molecular weight and detect impurities .

Q. What side reactions occur during synthesis, and how are they managed?

  • Carbazole Formation : Under basic or photostimulated conditions (e.g., t-BuOK in DMSO), 2′-halo-biphenylamines may cyclize to carbazoles (e.g., 57% yield in ). Mitigate by avoiding prolonged heating or strong bases .
  • Reductive Byproducts : Use degassed solvents to prevent Pd-catalyzed hydrogenation of intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.